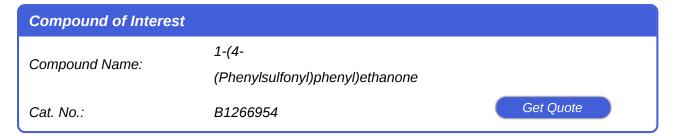


Spectroscopic Profile of 1-(4(Phenylsulfonyl)phenyl)ethanone: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the compound **1-(4-(Phenylsulfonyl)phenyl)ethanone**, a molecule of interest in organic synthesis and medicinal chemistry. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **1-(4-(Phenylsulfonyl)phenyl)ethanone**.

¹H NMR Data



Chemical Shift (δ)	Multiplicity	Integration	Assignment
8.08 - 8.06	m	4H	Ar-H
7.99 - 7.97	m	2H	Ar-H
7.62 - 7.60	m	1H	Ar-H
7.56 - 7.53	m	2H	Ar-H
2.64	s	3H	-СНз

Solvent: CDCl₃, Frequency: 400 MHz[1]

¹³C NMR Data

Chemical Shift (δ) ppm	Assignment
196.7	C=O
145.4	Ar-C
140.7	Ar-C
140.3	Ar-C
133.5	Ar-CH
129.4	Ar-CH
128.0	Ar-CH
127.5	Ar-CH
26.8	-CH₃

Solvent: CDCl₃, Frequency: 100 MHz

Infrared (IR) Spectroscopy Data



Wavenumber (cm ⁻¹)	Intensity	Assignment
~1685	Strong	C=O stretch (ketone)
~1320, ~1150	Strong	S=O stretch (sulfone)
~3100-3000	Medium	Ar C-H stretch
~1600, ~1480	Medium-Weak	Ar C=C stretch

Note: The IR data is predicted based on the functional groups present in the molecule. Specific experimental values from a recorded spectrum are not available in the searched literature.

Mass Spectrometry (MS) Data

m/z	Interpretation
260.06	[M] ⁺ (Molecular Ion)
245.04	[M - CH₃] ⁺
183.03	[M - C ₆ H ₅ SO ₂] ⁺
141.02	[C ₆ H ₅ SO ₂] ⁺
77.04	[C ₆ H ₅] ⁺

Note: The mass spectrometry data is predicted based on the structure of the molecule. Specific experimental values from a recorded spectrum are not available in the searched literature.

Experimental Protocols

The following sections detail the generalized experimental methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of **1-(4-(Phenylsulfonyl)phenyl)ethanone** (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.



Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) spectrometer.

Data Acquisition:

- ¹H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. The chemical shifts are reported in parts per million (ppm) relative to TMS.
- ¹³C NMR: The spectrum is typically acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. The chemical shifts are reported in ppm relative to the solvent peak of CDCl₃ (δ 77.16 ppm), which is calibrated against TMS.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the solid sample is dissolved in a volatile solvent such as dichloromethane or acetone. A drop of this solution is placed on a KBr or NaCl salt plate, and the solvent is allowed to evaporate, leaving a thin film of the compound on the plate.

Instrumentation: The IR spectrum is recorded using a Fourier-transform infrared (FT-IR) spectrometer.

Data Acquisition: A background spectrum of the clean salt plate is first recorded. The spectrum of the sample is then recorded, typically in the range of 4000-400 cm⁻¹. The resulting spectrum is a plot of transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Sample Preparation: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). For direct infusion, the sample is dissolved in a suitable volatile solvent.

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) or electrospray ionization (ESI) source is used.

Data Acquisition: In EI mode, the sample is bombarded with high-energy electrons, causing ionization and fragmentation. The mass-to-charge ratio (m/z) of the resulting ions is measured. The data is presented as a mass spectrum, which is a plot of relative ion abundance against m/z.



Visualization of Methodological Relationships

The following diagrams illustrate the relationships between the spectroscopic techniques and the information they provide, as well as a typical workflow for the characterization of an organic compound.

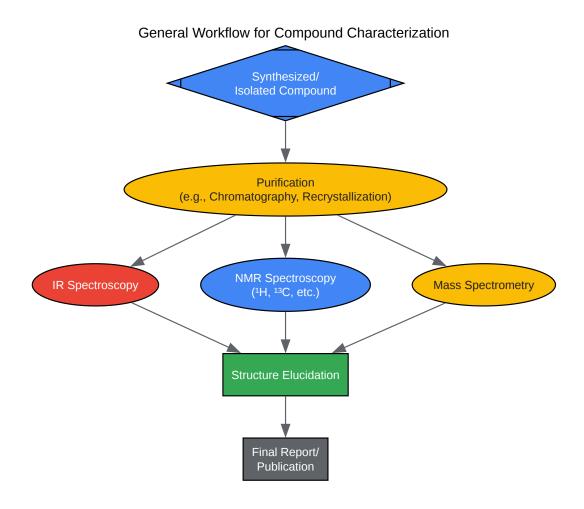
Spectroscopic Techniques NMR Spectroscopy IR Spectroscopy (1H, 13C) Provides data on Identifies characteristic Determines molecular mass proton and carbon framework vibrational modes and fragmentation pattern Structural Information Connectivity & Molecular Weight & **Functional Groups Chemical Environment** Fragmentation

Spectroscopic Analysis of 1-(4-(Phenylsulfonyl)phenyl)ethanone

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Diagram 1: Relationship between spectroscopic methods and structural information.





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References



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